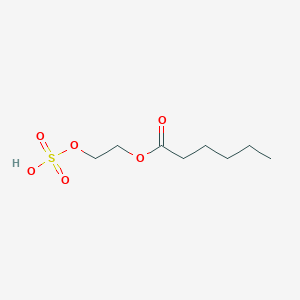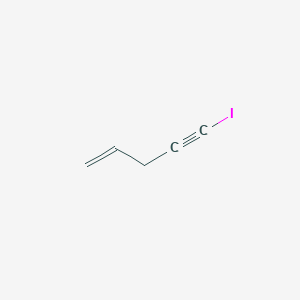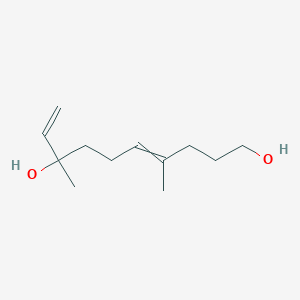
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile is an organic compound belonging to the dihydropyridine family Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Méthodes De Préparation
The synthesis of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile typically involves multi-component reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction conditions often include ethanol as a solvent and a temperature of around 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution can introduce a wide range of functional groups.
Applications De Recherche Scientifique
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile involves its interaction with molecular targets such as voltage-gated L-type calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridines used as calcium channel blockers.
Comparaison Avec Des Composés Similaires
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile can be compared with other dihydropyridines such as:
- Nifedipine
- Amlodipine
- Nicardipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
117668-92-5 |
|---|---|
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3,4-dimethyl-2,5-dihydropyridine-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C10H10N4/c1-8-3-10(5-11,6-12)14(7-13)4-9(8)2/h3-4H2,1-2H3 |
Clé InChI |
BIRNPBNRQZAXOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CN(C(C1)(C#N)C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
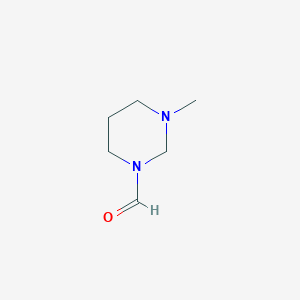
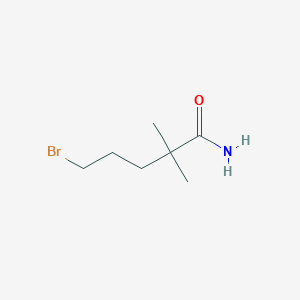




![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)

